1,4-Dihydroquinazoline-4-carbonitrile
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Overview
Description
1,4-Dihydroquinazoline-4-carbonitrile is a nitrogen-containing heterocyclic compound. It is part of the quinazoline family, which is known for its wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinazoline core with a carbonitrile group at the fourth position, making it a versatile scaffold for various chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydroquinazoline-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzylamine with nitriles. This reaction typically requires the presence of a base, such as cesium carbonate, and can be facilitated by microwave-assisted ring closure using ethyl polyphosphate . Another method involves the alkylation of 4,4-diphenyl-3,4-dihydroquinazolines with various alkylating agents in the presence of potassium hydroxide .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydroquinazoline-4-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups, such as amines or aldehydes.
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the quinazoline ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Scientific Research Applications
1,4-Dihydroquinazoline-4-carbonitrile has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dihydroquinazoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. Others may interact with receptors on cell surfaces, modulating cellular signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
1,4-Dihydroquinazoline-4-carbonitrile can be compared with other similar compounds, such as:
3,4-Dihydroquinazoline: Similar in structure but lacks the carbonitrile group, which affects its reactivity and applications.
Quinazolinone: Contains a carbonyl group instead of a carbonitrile, leading to different chemical properties and biological activities.
4,4-Diphenyl-3,4-dihydroquinazoline: Features additional phenyl groups, which can enhance its stability and alter its reactivity.
The uniqueness of this compound lies in its carbonitrile group, which provides a versatile site for chemical modifications and enhances its potential for various applications.
Properties
CAS No. |
5132-43-4 |
---|---|
Molecular Formula |
C9H7N3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1,4-dihydroquinazoline-4-carbonitrile |
InChI |
InChI=1S/C9H7N3/c10-5-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6,9H,(H,11,12) |
InChI Key |
SLTGUVPFWOECBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(N=CN2)C#N |
Origin of Product |
United States |
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